molecular formula C18H20N4O2S B15098378 5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B15098378
M. Wt: 356.4 g/mol
InChI Key: ZZWINNPYKGCSON-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic compound characterized by its ethoxyphenyl and methoxyphenyl substituents. The ethoxy group (-OCH₂CH₃) at the 3-position of the phenyl ring and the methoxy group (-OCH₃) on the benzylthio moiety contribute to its electronic and steric properties.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O2S/c1-3-24-16-9-5-7-14(11-16)17-20-21-18(22(17)19)25-12-13-6-4-8-15(10-13)23-2/h4-11H,3,12,19H2,1-2H3

InChI Key

ZZWINNPYKGCSON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity/Notes Reference ID
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Fluorophenyl at C5, thione at C3 High yield (85%) via thiocarbohydrazide fusion; fluorine enhances lipophilicity Potential antimicrobial activity
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione Thiadiazole-thioether linkage Dual heterocyclic system; optimized synthesis with bromoalkanes Enhanced pharmacological potential
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-one Ethoxy and methoxyphenyl groups on triazolone Synthesized via cesium carbonate-mediated alkylation in DMF Structural analog for antifungal studies
5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Ethoxyphenyl, benzylideneamino, thiol groups High purity confirmed by HPLC; ISO-certified production Noted for industrial applications
3-(Methylthio)-5-(pyridine-2-yl)-4H-1,2,4-triazole-4-amine Pyridine and methylthio substituents Synthesized via Schiff base formation; tested for antimicrobial activity Active against Gram-positive bacteria

Pharmacological Activity Trends

  • Electron-Withdrawing Groups (e.g., -F) : Fluorophenyl derivatives () show increased lipophilicity, enhancing membrane penetration for antimicrobial action .
  • Thioether Linkers : Methylthio groups (as in the target compound) improve metabolic stability compared to thione (-SH) derivatives .
  • Methoxy/Ethoxy Substitutents : Enhance solubility and modulate receptor binding; e.g., 4-methoxyphenyl groups in correlate with antifungal activity .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups generally increase water solubility compared to unsubstituted phenyl rings. For example, 5-(3-ethoxyphenyl) analogs () exhibit moderate solubility in polar aprotic solvents like DMF .
  • Stability : Thioether-linked triazoles (e.g., the target compound) are more oxidation-resistant than thiol (-SH) derivatives .

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